molecular formula C11H6F3NOS B12967547 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone

2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone

Cat. No.: B12967547
M. Wt: 257.23 g/mol
InChI Key: KIPAQYRJPNNNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group and a phenylthiazole moiety, making it a unique and interesting molecule for various scientific applications.

Properties

Molecular Formula

C11H6F3NOS

Molecular Weight

257.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenyl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)9(16)10-15-8(6-17-10)7-4-2-1-3-5-7/h1-6H

InChI Key

KIPAQYRJPNNNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone typically involves the reaction of 4-phenylthiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group and the phenylthiazole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced derivatives such as alcohols and amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promising results in preclinical studies for the treatment of various diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group and the phenylthiazole moiety can interact with enzymes, receptors, and other proteins, leading to various biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce cell death in cancer cells.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(4-(1,3-thiazol-2-ylethynyl)phenyl)ethanone

Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(4-phenylthiazol-2-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and a phenylthiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.